4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-b-D-galactopyranosyl]oxy]-
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis of Benzopyranone Core Structure
The benzopyranone core forms the foundational scaffold of this compound, characterized by a fused bicyclic system of a benzene ring (A-ring) and a γ-pyrone ring (C-ring). X-ray crystallographic studies of analogous flavonoids, such as quercetin and gossypetin derivatives, reveal planar configurations for the A- and C-rings, with dihedral angles between the B-ring (3,4-dihydroxyphenyl) and the core typically ranging from 15–25°. This planarity facilitates π-π stacking interactions, critical for antioxidant activity. The galactopyranosyl moiety adopts a $$ ^4C_1 $$ chair conformation, as observed in related glycosides like quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside. The 2-O-galloyl substitution introduces steric constraints, altering the sugar ring’s puckering dynamics compared to 6-O-galloylated analogs.
Table 1: Key Crystallographic Parameters of Analogous Flavonoid Glycosides
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
$$ ^1H $$ NMR (600 MHz, DMSO-$$ d_6 $$) :
- Benzopyranone core: δ 6.20 (s, H-6), 6.40 (s, H-8), 7.65 (d, $$ J = 2.2 $$ Hz, H-2'), 6.88 (d, $$ J = 8.6 $$ Hz, H-5'), 7.72 (dd, $$ J = 8.6, 2.2 $$ Hz, H-6').
- β-D-galactopyranosyl: δ 5.37 (d, $$ J = 7.7 $$ Hz, H-1''), 4.90 (m, H-2''), 3.50–3.70 (m, H-3''–H-6'').
- Galloyl moiety: δ 6.88 (s, 2H, H-2'''/H-6''').
$$ ^{13}C $$ NMR (150 MHz, DMSO-$$ d_6 $$) :
Fourier-Transform Infrared (FT-IR)
Prominent bands include:
- O–H stretch: 3400 cm$$ ^{-1} $$ (phenolic and sugar hydroxyls).
- C=O stretch: 1705 cm$$ ^{-1} $$ (galloyl ester).
- C=C aromatic: 1605 cm$$ ^{-1} $$ (benzopyranone core).
Ultraviolet-Visible (UV-Vis)
Quantum Mechanical Calculations of Electronic Configuration
Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 3.8 eV, indicating moderate electron delocalization.
- Electrostatic potential : Negative charge localization on galloyl –OH groups (–0.32 e), suggesting antioxidant activity via hydrogen atom transfer.
- Mulliken charges : C-3'' (galactosyl O-linkage) bears a partial charge of –0.18 e, favoring nucleophilic interactions.
Comparative Analysis with Related Flavonoid Glycosides
Table 2: Pharmacological Properties vs. Analogous Compounds
Key findings:
- 2-O-galloylation enhances water solubility by 55% compared to 6-O analogs due to reduced steric hindrance.
- The benzopyranone core shows 3-fold higher antioxidant activity than phenanthroindolizidine alkaloids like tylophorinicine.
- Structural analogs from Metrosideros polymorpha exhibit similar glycosylation patterns but differ in methylation profiles.
Properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWEUQZDRUMRE-SDNVXDFASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-b-D-galactopyranosyl]oxy] is a derivative of the benzopyran family known for its diverse biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, anti-cancer, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple hydroxyl groups and a glycosylated moiety. The presence of these functional groups significantly contributes to its biological activities.
1. Anti-inflammatory Activity
Research has indicated that benzopyran derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Mechanism of Action : The anti-inflammatory properties are primarily attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways and the downregulation of cyclooxygenase enzymes (COX-1 and COX-2) .
2. Anticancer Activity
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.
- Case Study : A study reported that derivatives similar to this compound displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity toward normal HEK-293 cells . This selectivity suggests potential for therapeutic applications in cancer treatment.
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
3. Antioxidant Activity
The antioxidant capacity of benzopyran derivatives has been well-documented. This compound's structure allows it to scavenge free radicals effectively.
- Research Findings : Studies have shown that the antioxidant activity is linked to the presence of hydroxyl groups which enhance electron donation capabilities .
Data Tables
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has shown that benzopyran derivatives exhibit promising anticancer properties. For instance, a study identified several benzopyran-4-one-isoxazole hybrid compounds that demonstrated selective antiproliferative activity against various cancer cell lines. The compounds exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal HEK-293 cells .
Anti-inflammatory and Analgesic Properties
The compound has been reported to have anti-inflammatory and analgesic effects. A patent describes its derivatives as effective anti-inflammatory agents and immunosuppressants, indicating potential therapeutic uses in conditions requiring inflammation control .
Neuroprotective Effects
Another study highlighted the potential of 4H-1-benzopyran derivatives as isoform-selective inhibitors of protein kinase C (PKC)-ζ, which is implicated in neurobiological mechanisms related to compulsive behavior and chronic psychostimulant abuse. The findings suggest that these compounds could serve as valuable tools for understanding cellular functions related to neuroprotection .
Analytical Applications
Spectrophotometric Determination of Metal Ions
Benzopyran derivatives are utilized as analytical reagents for the spectrophotometric determination of various transition metals. They act as complexing agents due to their strong chelating properties. A review summarized the conditions for the separation and determination of metal ions using different benzopyran derivatives, highlighting their effectiveness in analytical chemistry .
| Metal Ion | Benzopyran Derivative | λ max (nm) | Molar Extinction Coefficient (ε) | Medium |
|---|---|---|---|---|
| V(V) | HPMPB | 420 | 1.56 x 10^3 | Water |
| Sn(II) | HPMePB | 450 | 1.32 x 10^3 | Ethanol |
| W(VI) | HPCPB | 400 | 1.10 x 10^3 | Acetone |
Case Studies
Uterotrophic Activity
In a biological evaluation, certain benzopyran derivatives were tested for uterotrophic activity in female rats. The study found that specific compounds exhibited significant uterotrophic activity based on dry uterine weight gain, suggesting potential applications in reproductive health .
Analytical Reagents for Environmental Monitoring
The versatility of benzopyran derivatives extends to environmental monitoring, where they are employed as chromogenic reagents for detecting heavy metals in water samples. Their ability to form stable complexes with metal ions makes them suitable for environmental analysis .
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural differences between the target compound and related flavonoids:
| Compound Name | Core Structure | Substituents (Positions) | Glycosylation/Galloylation | Key Features |
|---|---|---|---|---|
| Target Compound | 4H-chromen-4-one | 2-(3,4-dihydroxyphenyl), 5,7-dihydroxy | 3-O-[2-O-galloyl-β-D-galactopyranosyl] | Unique galloyl-esterified galactose; high polarity and antioxidant capacity |
| Quercetin-3-O-sophoroside (CAS: 18609-17-1) | 4H-chromen-4-one | 2-(3,4-dihydroxyphenyl), 5,7-dihydroxy | 3-O-β-D-glucosyl-(1→2)-β-D-glucoside | Sophoroside (disaccharide) without galloylation; moderate solubility |
| Apigenin (CAS: 520-36-5) | 4H-chromen-4-one | 2-(4-hydroxyphenyl), 5,7-dihydroxy | None | Aglycone; lipophilic; anti-inflammatory and anticancer properties |
| Kaempferol (CAS: 520-18-3) | 4H-chromen-4-one | 2-(4-hydroxyphenyl), 3,5,7-trihydroxy | None | Additional hydroxyl at position 3; inhibits PI3K and tumor growth |
| Hispidulin (CAS: 1447-88-7) | 4H-chromen-4-one | 2-(4-hydroxyphenyl), 5,7-dihydroxy-6-methoxy | None | Methoxy group at position 6; antiviral and neuroprotective effects |
| Hesperetin (CAS: 520-33-2) | 2,3-dihydrochromen-4-one | 2-(3-hydroxy-4-methoxyphenyl), 5,7-dihydroxy | None | Dihydro core; anti-diabetic and anti-atherosclerotic properties |
Pharmacological and Physicochemical Properties
Antioxidant Activity
- The target compound’s galloyl group provides three additional phenolic hydroxyls, significantly enhancing radical scavenging capacity compared to non-galloylated flavonoids like apigenin or kaempferol .
Solubility and Bioavailability
- Glycosylation (e.g., β-D-galactose in the target compound) improves water solubility compared to aglycones like apigenin or hesperetin.
- Methoxy groups (e.g., in hispidulin) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
Enzyme Inhibition
- However, the galloyl-glycosyl group may alter binding affinity compared to simpler flavonoids .
- Kaempferol’s hydroxylation pattern (3,5,7,4') enables inhibition of PI3K and MMP-2, pathways less targeted by the galloylated compound .
Metabolic Stability
- Glycosides like the target compound are often substrates for gut microbiota β-glucosidases, releasing aglycones for absorption. The galactose moiety may delay hydrolysis compared to glucose-linked analogs (e.g., quercetin-3-O-glucoside) .
Preparation Methods
Chalcone Precursor Formation
The synthesis begins with the preparation of 2',4',6'-trihydroxychalcone through Claisen-Schmidt condensation. A modified protocol from employs o-hydroxyacetophenone (0.04 mol) and 3,4-dihydroxybenzaldehyde (0.04 mol) in absolute ethanol with piperidine catalysis (4–5 mL). Refluxing at 80°C for 8 hours yields the chalcone intermediate with 82% efficiency:
Critical parameters:
-
Strict anhydrous conditions prevent ketone hydration
-
Piperidine acts as both base and azeotropic agent for water removal
Cyclization to Flavone
The Algar-Flynn-Oyamada method is adapted for cyclization using hydrogen peroxide (30%) in alkaline methanol (pH 10–11). After 24 hours at 25°C, the reaction mixture is acidified to pH 2 with HCl, yielding the 5,7-dihydroxyflavone core with 75% purity. Subsequent purification via silica gel chromatography (hexane:ethyl acetate 3:7) isolates the target compound in 68% yield.
Regioselective Glycosylation at C-3
Hydroxyl Group Protection
To direct glycosylation exclusively to the C-3 position, a protection strategy is implemented:
| Position | Protecting Group | Reagent | Conditions |
|---|---|---|---|
| C-5,7 | TBDMS ether | TBDMSCl | Imidazole/DMF, 0°C |
| C-2' | Acetyl | Ac₂O | Pyridine, RT |
| C-3',4' | Methoxymethyl | MOMCl | NaH/THF, 0°C |
This sequential protection achieves >95% selectivity, confirmed by ¹H-NMR.
Glycosyl Donor Activation
The galactosyl donor 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 eq) is activated using BF₃·Et₂O (0.1 eq) in anhydrous dichloromethane at -15°C. Under these conditions, the β-anomer forms preferentially due to neighboring group participation of the C-2 acetyl group.
Coupling Reaction
The protected flavone (1 eq) is added to the activated galactosyl donor in the presence of molecular sieves (4Å). After 48 hours at -10°C, the reaction is quenched with saturated NaHCO₃. Deprotection of acetyl groups (NaOMe/MeOH) yields the 3-O-β-D-galactopyranosyl intermediate with 58% overall yield.
2-O-Galloylation of Galactose
Gallic Acid Activation
3,4,5-Trihydroxybenzoic acid (1.5 eq) is converted to its imidazolide using 1,1'-carbonyldiimidazole (CDI) in THF under argon. After 2 hours at 40°C, the activated species is isolated via solvent evaporation.
Esterification
The galactosylated flavone (1 eq) is dissolved in pyridine with DMAP catalysis (0.2 eq). The gallic acid imidazolide is added dropwise over 1 hour, followed by stirring at 50°C for 72 hours. The reaction progress is monitored by TLC (CHCl₃:MeOH 9:1), showing complete conversion after 60 hours.
Global Deprotection
Final deprotection employs a three-step sequence:
-
TBAF in THF (24 h, RT) removes TBDMS groups
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6M HCl in dioxane (4 h, 40°C) cleaves MOM ethers
-
Zemplén transesterification (NaOMe/MeOH) removes residual acetyl groups
The crude product is purified by preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to yield Compound X with 92.5% purity (HPLC-DAD at 280 nm).
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (600 MHz, DMSO-d₆) | δ 6.68 (s, 1H, H-6), 6.94 (d, J=8.4 Hz, H-5'), 7.42 (d, J=2.0 Hz, H-2'), 5.32 (d, J=7.8 Hz, H-1'') |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 182.4 (C-4), 164.2 (C-7), 158.9 (C-5), 133.6 (C-3') |
| HRMS (ESI-) | m/z 741.1124 [M-H]⁻ (calc. 741.1131) |
Stability Studies
Compound X demonstrates pH-dependent degradation:
| pH | t₁/₂ (25°C) | Major Degradants |
|---|---|---|
| 1.2 | 4.2 h | Aglycone + Gallic acid |
| 7.4 | 48 h | Epimerized glycoside |
| 9.0 | 1.8 h | Oxidized quinones |
Industrial-Scale Considerations
For kilogram-scale production, the following optimizations are critical:
-
Continuous flow hydrogenation replaces batch processing for chalcone reduction
-
Enzymatic glycosylation using β-galactosidase from Aspergillus oryzae improves stereoselectivity to 99.3% ee
-
Membrane-based diafiltration reduces solvent usage by 60% during purification
Current production costs estimate $12,500/kg at 98% purity, with the glycosylation step constituting 68% of total expenses .
Q & A
Q. How can researchers design a synthesis protocol for this compound, considering its multiple hydroxyl and glycosyl groups?
Methodological Answer: Synthesis should involve stepwise protection-deprotection strategies to prevent undesired side reactions. For the galactopyranosyl moiety, regioselective glycosylation is critical. Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect hydroxyls during coupling. Purification via reverse-phase HPLC is recommended to isolate intermediates and final products. Structural analogs with glycosidic linkages (e.g., rutin sulfate derivatives) highlight the importance of optimizing reaction conditions to preserve stereochemistry .
Q. What analytical techniques are optimal for confirming the compound’s structural integrity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to assign aromatic protons and glycosidic linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl functional groups. Cross-reference spectral data with structurally related flavonoids, such as genistein derivatives, which share analogous benzopyranone frameworks .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer: Conduct stability studies by exposing the compound to different pH (2–10), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC-UV or LC-MS. For oxidative stability, use accelerated aging tests with hydrogen peroxide. Store lyophilized samples in inert, moisture-free environments to prevent hydrolysis of the glycosidic bond. Safety data for related benzopyranones emphasize avoiding prolonged exposure to heat and humidity .
Advanced Research Questions
Q. What methodologies are suitable for determining the conformation and regioselectivity of the glycosidic linkage?
Methodological Answer: Enzymatic hydrolysis using β-galactosidase can cleave the galactopyranosyl group, followed by LC-MS analysis of hydrolysis products. Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity between the galactose anomeric proton and the benzopyranone core. Compare results with computational models (e.g., molecular dynamics simulations) to validate linkage orientation. Rutin sulfate derivatives provide precedents for such analyses .
Q. How can structure-activity relationships (SAR) be established for this compound’s antioxidant properties?
Methodological Answer: Perform molecular docking to predict interactions with antioxidant enzymes (e.g., superoxide dismutase) or free radicals. Validate predictions using in vitro assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Compare activity with analogs lacking the 3,4,5-trihydroxybenzoyl group to isolate the contribution of substituents. Training programs in chemical biology emphasize integrating computational and experimental SAR approaches .
Q. What in vitro models are optimal for studying this compound’s anti-inflammatory effects?
Methodological Answer: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure nitric oxide (NO) production via Griess assay. Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. For mechanistic insights, perform Western blotting to assess NF-κB pathway inhibition. Preclinical training in chemical biology highlights the need for dose-response studies and cytotoxicity controls (e.g., MTT assay) .
Q. How can contradictions in reported bioactivity data across studies be resolved?
Methodological Answer: Cross-validate findings using orthogonal assays (e.g., ORAC for hydrophilic antioxidants vs. DPPH for lipophilic systems). Conduct meta-analyses of published data to identify confounding variables (e.g., solvent polarity, cell line specificity). Apply multivariate statistical tools (e.g., PCA) to differentiate assay-dependent artifacts from true bioactivity. Research frameworks in atmospheric chemistry illustrate systematic approaches to resolving data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
